methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is a versatile small molecule scaffold with a molecular weight of 191.19 g/mol . It is known for its unique structure, which includes a cyclopenta[b]pyridine ring system. This compound is used in various research fields due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyridine derivative with a cyclopentanone derivative in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyridine derivatives .
Scientific Research Applications
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate
- Methyl 2-oxo-1H,2H,5H,6H,7H,8H,9H-cyclohepta[b]pyridine-3-carboxylate
Uniqueness
Methyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate is unique due to its specific ring structure and the presence of a ketone group, which imparts distinct chemical reactivity and biological activity . This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
methyl 5-oxo-6,7-dihydrocyclopenta[b]pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-3-2-6-7(11-8)4-5-9(6)12/h2-3H,4-5H2,1H3 |
InChI Key |
DROIISWLNLLMTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
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